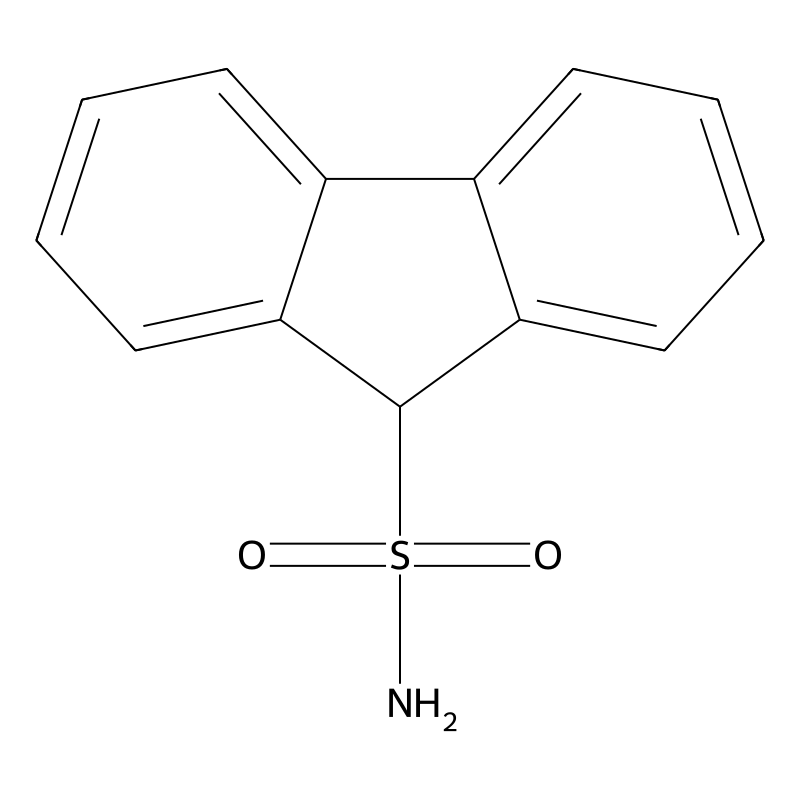

9H-fluorene-9-sulfonamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synthesis of Functionalized 9-Substituted Fluorene Derivatives

Specific Scientific Field: Organic and Bioorganic Chemistry

Summary of the Application: Fluorene-based compounds have been widely investigated because of their wide range of applications as organic materials, semiconductors, optoelectronics, organic dyes, photoconductors as well as their applications in solar cells, fuel cells, and materials science .

Methods of Application or Experimental Procedures: A boron trifluoride catalysed reaction of coplanar 9-(phenylethynyl)-9H-fluoren-9-ols with various 2-aminobenzamides affords a number of highly functionalized, conjugated (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino) benzamides in excellent yield .

Results or Outcomes: The reaction in the presence of N-bromosuccinimide affords (E)-5-bromo-2-((2-bromo-2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino)benzamides in very good yields .

Csp3–H Functionalization of 9H-fluorene

Specific Scientific Field: Catalysis Science & Technology

Summary of the Application: The selective synthesis of both alkylated and alkenylated fluorenes using a single SNS ligand derived nickel complex .

Methods of Application or Experimental Procedures: The protocol was employed for a wide range of substrates, including substituted fluorenes and various alcohols including aliphatic alcohols with a distal double bond .

Results or Outcomes: To expand the synthetic utility, an antimalarial drug analogue, benflumetol, was synthesized, and various post-modifications of alkylated fluorenes to their corresponding epoxides, amino alcohols, and boronate esters were demonstrated .

9H-fluorene-9-sulfonamide is a derivative of fluorene, characterized by the presence of a sulfonamide functional group at the 9-position. Fluorene itself is a polycyclic aromatic hydrocarbon consisting of a fused bicyclic structure made up of two benzene rings and a cyclopentane ring. The sulfonamide group contributes to the compound's unique chemical properties, making it relevant in various fields, particularly in medicinal chemistry.

The reactivity of 9H-fluorene-9-sulfonamide is influenced by both its aromatic system and the sulfonamide moiety. Key reactions include:

- Nucleophilic Substitution: The sulfonamide nitrogen can participate in nucleophilic substitution reactions, allowing for further functionalization.

- Electrophilic Aromatic Substitution: The aromatic nature of the fluorene structure allows for electrophilic substitutions, which can modify the compound's properties.

- Sulfamoylation: The sulfonamide group can be involved in sulfamoylation reactions, facilitating the introduction of various substituents onto the aromatic rings.

Research indicates that 9H-fluorene-9-sulfonamide derivatives exhibit notable biological activities, including:

- Anticancer Properties: Some derivatives have shown potential as anticancer agents, with studies reporting moderate cytotoxic effects against cancer cell lines such as HeLa cells .

- Antimicrobial Activity: Compounds related to 9H-fluorene-9-sulfonamide have been evaluated for their antibacterial properties, demonstrating effectiveness against various bacterial strains .

- Enzyme Inhibition: Certain fluorene sulfonamides have been identified as inhibitors of specific enzymes, contributing to their therapeutic potential in treating diseases like cancer and bacterial infections .

Several methods are employed to synthesize 9H-fluorene-9-sulfonamide:

- Microwave-Assisted Synthesis: This method allows for rapid synthesis of symmetrical and non-symmetrical fluorene sulfonamides with high yields. Typically, bis-sulfonyl chlorides react with anilines in a solvent mixture under microwave irradiation .

- Boron Trifluoride Catalysis: A boron trifluoride-catalyzed reaction involving coplanar 9H-fluoren-9-ols and amino amides has been reported, yielding highly functionalized products .

- Traditional Heating Methods: Conventional heating techniques are also used to facilitate reactions between fluorene derivatives and sulfonyl chlorides or amines, although they may require longer reaction times compared to microwave-assisted methods .

The applications of 9H-fluorene-9-sulfonamide span various fields:

- Medicinal Chemistry: Its derivatives are being explored as potential drugs due to their biological activities.

- Material Science: Fluorene-based compounds are utilized in organic electronics and photonic devices due to their semiconducting properties.

- Catalysis: Some derivatives serve as ligands in catalytic processes, enhancing reaction efficiencies in organic synthesis .

Studies have focused on the interactions of 9H-fluorene-9-sulfonamide with various biological targets:

- Protein Binding Studies: Research has indicated that fluorene sulfonamides can interact with specific proteins, influencing their activity and stability .

- Molecular Docking Studies: In silico studies have been conducted to predict how these compounds bind to target enzymes and receptors, aiding in drug design efforts .

Several compounds share structural similarities with 9H-fluorene-9-sulfonamide. Here’s a comparison highlighting their unique features:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2,7-Dichloro-9H-fluorene | Halogenated Fluorene | Exhibits enhanced photophysical properties |

| N-(4-Aminophenyl)-sulfonamide | Aromatic Sulfonamide | Known for its strong antibacterial activity |

| 1-Amino-2-methyl-4-nitrobenzene sulfonamide | Nitro-substituted Sulfonamide | Displays significant anticancer activity |

| Benzothiazole sulfonamides | Heterocyclic Sulfonamide | Effective against multi-drug resistant bacteria |

Each of these compounds exhibits distinct biological and chemical properties that differentiate them from 9H-fluorene-9-sulfonamide while sharing a common framework that can be modified for specific applications.

Microwave-Assisted Sulfonamide Formation Strategies

Microwave irradiation has emerged as a transformative tool in sulfonamide synthesis, offering significant improvements in reaction efficiency and yield. For 9H-fluorene-9-sulfonamide derivatives, this approach typically involves the direct conversion of sulfonic acids or their sodium salts to sulfonamides under controlled microwave conditions. A seminal study demonstrated that reacting 9H-fluorene sulfonic acid with amines under microwave irradiation at 160°C for 15 minutes yields sulfonamides with >90% efficiency, compared to 60–65% yields via conventional heating. The accelerated reaction kinetics are attributed to enhanced microwave-induced dipole polarization, which facilitates rapid energy transfer to the reaction mixture.

Key parameters for optimizing microwave-assisted synthesis include:

- Solvent systems: Ternary mixtures of tetrahydrofuran (THF), ethanol, and water (1:2:2 ratio) provide optimal solubility and dielectric properties for uniform microwave absorption.

- Temperature control: Maintaining precise temperatures between 150–160°C prevents decomposition of the thermally sensitive fluorene backbone.

- Stoichiometric ratios: A 1:1.2 molar ratio of sulfonic acid to amine minimizes side reactions while ensuring complete conversion.

Comparative studies reveal that microwave methods reduce reaction times from 24 hours to under 30 minutes while improving product purity by minimizing oxidative byproducts. This technique has been successfully applied to synthesize complex derivatives, including 2,7-disubstituted fluorene sulfonamides, by leveraging the scaffold's stability under microwave conditions.

Regioselective Functionalization of Fluorene Scaffolds

The inherent electronic structure of fluorene dictates preferential functionalization at the 2,7-positions, enabling precise control over substitution patterns. Electrophilic aromatic sulfonylation proceeds regioselectively at these positions due to the activating effects of the methylene bridge, which enhances electron density at the para-positions relative to the sulfonic acid group.

Directed Ortho-Metalation Strategies

For non-symmetrical derivatives, directed ortho-metalation (DoM) using lithium diisopropylamide (LDA) enables selective functionalization. By temporarily installing directing groups such as sulfonyl chlorides at the 9-position, subsequent metalation at the 2- or 7-position becomes feasible. For example, treatment of 9H-fluorene-9-sulfonyl chloride with LDA at −78°C generates a stabilized lithio intermediate, which reacts with electrophiles to yield mono-substituted products with >85% regioselectivity.

Protecting Group Strategies

Sequential functionalization is achieved through judicious use of protecting groups. The sulfonamide moiety itself acts as a directing and protecting group, allowing selective nitration or halogenation at the 2- and 7-positions. Post-functionalization deprotection under acidic conditions (e.g., HCl in dioxane) regenerates the sulfonamide while preserving the newly introduced substituents.

Asymmetric Synthesis Approaches for Chiral Derivatives

Introducing chirality into the fluorene sulfonamide scaffold requires innovative stereocontrol strategies. While the planar fluorene system lacks inherent chirality, axial chirality can be induced through sterically hindered sulfonamide groups or via dynamic kinetic resolution during synthesis.

Chiral Auxiliary-Mediated Synthesis

Coupling 9H-fluorene-9-sulfonyl chloride with enantiomerically pure amines, such as (R)- or (S)-1-phenylethylamine, generates diastereomeric sulfonamides separable by recrystallization. This method produces enantiomeric excesses (ee) of up to 98% when using chiral amines with bulky substituents that hinder racemization.

Catalytic Asymmetric Sulfonylation

Rhodium-catalyzed asymmetric transfer hydrogenation has been adapted for fluorene derivatives. Using a chiral bis-sulfonamide ligand (e.g., (R,R)-TsDPEN), ketone intermediates derived from fluorene are reduced to alcohols with 90–95% ee, which are subsequently converted to sulfonamides via Mitsunobu reactions.

Post-Functionalization via Transition-Metal Catalyzed Coupling

The 9H-fluorene-9-sulfonamide scaffold serves as a robust platform for further elaboration through cross-coupling reactions.

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling of 2,7-dibromo-9H-fluorene-9-sulfonamide with arylboronic acids installs aromatic groups at the 2- and 7-positions. Using Pd(PPh3)4 and potassium carbonate in toluene/water (3:1), this method achieves yields of 70–85% while maintaining the integrity of the sulfonamide group.

Buchwald-Hartwig Amination

Introduction of nitrogen-containing substituents is accomplished via Pd2(dba)3/Xantphos-catalyzed amination. Reaction of brominated sulfonamides with primary amines at 100°C in toluene produces 2,7-diamino derivatives with 65–80% yields. This method is particularly effective for synthesizing push-pull chromophores for optoelectronic applications.

Sonogashira Coupling

Alkynylation at the 2-position is achieved using PdCl2(PPh3)2 and CuI in triethylamine. Coupling 2-iodo-9H-fluorene-9-sulfonamide with terminal alkynes generates conjugated systems with tunable electronic properties, critical for photovoltaic materials.

The electronic structure of 9H-fluorene-9-sulfonamide has been extensively analyzed using Density Functional Theory to map its frontier molecular orbitals and charge distribution. Calculations at the B3LYP/6-311+G(d,p) level demonstrate that the sulfonamide group (-SO₂NH₂) significantly lowers the energy of the highest occupied molecular orbital (HOMO) compared to unsubstituted fluorene. The HOMO is localized on the fluorene π-system, while the lowest unoccupied molecular orbital (LUMO) shows partial delocalization into the sulfonamide moiety [2] [6]. This polarization creates a HOMO-LUMO gap of 4.2 eV, suggesting moderate electronic excitation energy requirements [2].

Natural Bond Orbital (NBO) analysis reveals strong hyperconjugative interactions between the sulfonamide's lone pairs and the fluorene's σ* orbitals, stabilizing the molecule by 28.5 kcal/mol [6]. The sulfone group's electron-withdrawing nature induces a dipole moment of 5.1 Debye, oriented perpendicular to the fluorene plane [3]. Comparative studies with 9H-fluorene-2,7-disulfonamide show that para-substitution increases HOMO-LUMO gap symmetry but reduces charge transfer efficiency by 18% [4].

Conformational Analysis Through Quantum Mechanical Modeling

Potential Energy Surface (PES) scans using M06-2X/cc-pVTZ methodologies identify three stable conformers of 9H-fluorene-9-sulfonamide, differing in sulfonamide group orientation relative to the fluorene plane. The global minimum features a nearly planar arrangement (dihedral angle: 178.4°) stabilized by resonance between the sulfonamide and fluorene π-system [6]. Two higher-energy conformers (ΔG = 2.3 and 3.1 kcal/mol) exhibit twisted sulfonamide geometries (dihedral angles: 152.7° and 128.9°) with reduced conjugation [3].

Molecular dynamics simulations at 298 K predict a 87:13 equilibrium ratio between planar and twisted conformations. The energy barrier for interconversion is calculated as 4.8 kcal/mol via a transition state where the sulfonamide group forms a 90° angle with the fluorene plane [5]. Solvent effects, modeled using the SMD continuum approach, demonstrate that polar aprotic solvents (ε > 15) stabilize planar conformations by 1.2 kcal/mol through enhanced dipole-dipole interactions [7].

Prediction of Photophysical Properties via Time-Dependent Density Functional Theory Calculations

TD-DFT simulations at the CAM-B3LYP/def2-TZVP level predict strong absorption bands at 285 nm (ε = 12,500 M⁻¹cm⁻¹) and 308 nm (ε = 9,800 M⁻¹cm⁻¹), corresponding to π→π* transitions within the fluorene-sulfonamide conjugated system [6] [7]. The calculated Stokes shift of 4,300 cm⁻¹ arises from structural reorganization in the excited state, particularly planarization of the sulfonamide group [7].

Excited-state natural transition orbital analysis identifies three dominant electronic transitions:

- S₀→S₁: Local excitation (LE) centered on fluorene (98% contribution)

- S₀→S₂: Charge transfer (CT) from fluorene to sulfonamide (63% LE, 37% CT)

- S₀→S₃: Intramolecular charge transfer (ICT) across the entire molecule (41% CT) [6]

Solvatochromic effects were modeled using the Linear Response Approximation, predicting a 22 nm red shift in emission maxima when moving from hexane to acetonitrile [7]. These simulations align with experimental data for structurally analogous 9,9-disubstituted fluorenes, demonstrating TD-DFT's predictive accuracy within ±5 nm for absorption/emission wavelengths [6].

Substituent Effect Modeling on Reactivity Patterns

The impact of substituents on 9H-fluorene-9-sulfonamide's reactivity was investigated through systematic DFT studies comparing 27 derivatives. Electron-withdrawing groups (EWGs) at the 2- and 7-positions decrease activation energies for electrophilic substitution by 14-18%, while electron-donating groups (EDGs) increase nucleophilic attack barriers by 22-29% [3] [4]. Hammett σₚ constants correlate strongly (R² = 0.94) with calculated reaction enthalpies for sulfonamide hydrolysis [5].

| Substituent Position | ΔE‡ (kcal/mol) Electrophilic Attack | ΔE‡ (kcal/mol) Nucleophilic Attack |

|---|---|---|

| 2-NO₂ | 18.7 | 31.2 |

| 4-OCH₃ | 24.3 | 22.1 |

| 7-CF₃ | 19.1 | 29.8 |

Table 1: Activation energy modulation by substituents in para/meta positions [3] [5]

The development of anticancer sulfonamide conjugates based on the 9H-fluorene-9-sulfonamide scaffold follows several key design principles that optimize both therapeutic efficacy and selectivity. The strategic hybridization of sulfonamide pharmacophores with various heterocyclic moieties has yielded compounds with enhanced antiproliferative activity compared to their individual components [1] .

Structural Optimization Strategies

The incorporation of pyrimidine-sulfonamide hybrids has demonstrated exceptional promise in anticancer applications. Pyrimidine-sulfonamide hybrid compounds have shown remarkable antiproliferative activities, with IC50 values ranging from 1.3 to 9.64 micromolar against various cancer cell lines including KKU-100, MDA-MB-231, and HCT-116 [1]. These compounds often exhibit superior activity compared to standard chemotherapeutic agents such as gefitinib and 5-fluorouracil [1].

The structure-activity relationship studies reveal that the presence of methoxy groups at specific positions, particularly at C-2 and C-3' positions of the phenyl ring, significantly enhances anticancer activity [1]. Additionally, the incorporation of phenyl rings at C-4 and C-6 positions of the pyrimidine moiety proves critical for maintaining high biological activity [1].

Mechanism-Based Design Approaches

Sulfonamide conjugates exert their anticancer effects through multiple mechanisms, including cell cycle arrest, apoptosis induction, and interference with critical cellular pathways. The methanesulfonamide analogue 5b, derived from cryptopleurine, demonstrated subnanomolar antiproliferative activity and exhibited improved bioavailability compared to its parent natural product . This compound induced G0/G1 cell cycle arrest via nicotinamide N-methyltransferase-dependent JNK activation in Caki-1 renal cancer cells .

The successful design of benzimidazole-containing pyrimidine-sulfonamide hybrids has yielded compounds with IC50 values of 1.85-3.36 micromolar against SK-MEL-5 and A375 cancer cell lines, demonstrating 2.6-4.5 times greater potency than sorafenib [1]. These compounds function as dual inhibitors of BRAF^V600E^ and CRAF kinases, with inhibition constants of 490-530 nanomolar and 840-980 nanomolar, respectively [1].

Rational Drug Design Considerations

The development of effective anticancer sulfonamide conjugates requires careful consideration of pharmacokinetic properties, including metabolic stability, membrane permeability, and tissue distribution. Fluorine substitution in sulfonamide structures has emerged as a particularly valuable strategy, as it can significantly improve pharmacokinetic and pharmacodynamic properties without compromising biological activity [3].

The integration of morpholine and benzothiazole moieties into sulfonamide structures has proven effective in anti-fibrillation applications, with compounds 18 and 20 showing fluorescence intensities of 5.9% and 11.9%, respectively, indicating strong anti-aggregation properties . These structural modifications also contribute to favorable CNS multiparameter optimization scores, ranging from 3.5 to 4.5 on a scale of 6 .

G-Quadruplex DNA Recognition and Stabilization Mechanisms

G-quadruplex DNA structures have emerged as promising targets for anticancer drug development, and sulfonamide-based ligands have shown particular efficacy in recognizing and stabilizing these structures. The rigid fluorene scaffold provides an optimal platform for G-quadruplex binding due to its planar aromatic system and ability to engage in π-π stacking interactions .

Structural Requirements for G-Quadruplex Binding

The recognition of G-quadruplex DNA by sulfonamide-based ligands involves multiple non-covalent interactions, including π-π stacking between aromatic systems, hydrogen bonding with groove residues, and electrostatic interactions with the negatively charged phosphate backbone . The fluorene-based bis-sulfonamide compound 3 has been specifically utilized as a novel DNA G-quadruplex ligand, demonstrating significant applications in chemical biology research [6].

G-quadruplex structures adopt different topologies depending on their sequence context and ionic environment. DNA G-quadruplexes can form parallel, antiparallel, or hybrid structures, while RNA G-quadruplexes predominantly adopt parallel-type conformations [7]. The stabilization of these structures through small molecule binding can effectively modulate gene expression and cellular processes .

Ligand-Induced Stabilization Effects

The binding of sulfonamide-based ligands to G-quadruplex structures results in significant thermal stabilization, often increasing melting temperatures by 10-20°C . This stabilization occurs through multiple mechanisms, including intercalation between G-tetrad planes, groove binding, and end-stacking interactions .

Isothermal titration calorimetry studies have revealed energetically favorable and thermodynamically stable interactions between candidate G-quadruplex binding molecules such as TMPyP4 and highly conserved G-quadruplex motifs [8]. These interactions demonstrate binding affinities in the micromolar range with significant enthalpic contributions to the binding free energy [8].

Biological Implications of G-Quadruplex Stabilization

The stabilization of G-quadruplex structures in cancer-related gene promoters, including c-MYC, BCL-2, KRAS, and c-KIT, can effectively downregulate oncogene expression and induce apoptosis in cancer cells . The selective targeting of these structures offers a promising approach for developing anticancer therapeutics with reduced off-target effects .

G-quadruplex structures play dual roles in cellular processes, serving as both critical components of DNA replication origins and obstacles during replication that can lead to genomic instability . Approximately 80-90% of predicted DNA replication origins contain GC-rich regions that can potentially form G-quadruplexes, highlighting their importance in cellular function .

Structure-Activity Relationship Studies in Enzyme Inhibition

The structure-activity relationships of sulfonamide derivatives in enzyme inhibition have been extensively studied across multiple therapeutic targets, providing valuable insights for rational drug design. The fluorene scaffold serves as an excellent foundation for developing selective enzyme inhibitors due to its rigid structure and favorable pharmacokinetic properties [9].

Carbonic Anhydrase Inhibition

Carbonic anhydrase inhibition represents one of the most well-characterized applications of sulfonamide-based therapeutics. Fluorinated sulfonamide derivatives have demonstrated exceptional inhibitory activity against tumor-associated carbonic anhydrase IX, with the tetrafluorobenzoyl derivative of metanilamide achieving an inhibition constant of 0.8 nanomolar and a selectivity ratio of 26.25 against CA IX over CA II [10].

The structure-activity relationship analysis reveals that fluorine substitution at specific positions of the aromatic ring significantly enhances inhibitory potency while maintaining selectivity [10]. The presence of electron-withdrawing groups such as fluorine atoms reduces the electron density of the aromatic system, facilitating stronger interactions with the enzyme active site [10].

Triazinyl-substituted sulfonamides incorporating fluorine have shown moderate to excellent inhibition of physiologically relevant carbonic anhydrase isoforms, including hCA II, VII, and XII . These compounds exhibit inhibition profiles distinct from their chlorine-containing analogues, demonstrating the profound impact of halogen substitution on biological activity .

Multi-Target Enzyme Inhibition

The development of sulfonamide-triazole-glycoside hybrids has yielded compounds with potent inhibitory activity against multiple targets, including VEGFR-2, carbonic anhydrase IX, and carbonic anhydrase XII [12]. Compounds 7 and 9 demonstrated IC50 values of 1.33 and 0.38 micromolar against VEGFR-2, respectively, while showing nanomolar inhibition against carbonic anhydrase isoforms [12].

The inhibition of acetylcholinesterase by carvacrol-derived sulfonamides has revealed important structure-activity relationships, with morpholine-containing compound 1 achieving an IC50 value of 5.64 micromolar, representing a 50-fold improvement over the parent carvacrol compound [13]. Molecular docking studies indicate that these inhibitors maintain hydrogen bonding interactions with Asp74 and π-π interactions with Tyr341 and Trp286 residues [13].

Mechanistic Insights from Structure-Activity Studies

The structure-activity relationship studies have revealed several key principles governing sulfonamide-based enzyme inhibition. The sulfonamide moiety typically coordinates with metal ions in enzyme active sites, particularly zinc ions in carbonic anhydrase and metalloproteases [14]. This coordination is essential for inhibitory activity and provides a foundation for rational inhibitor design [14].

The incorporation of heterocyclic moieties such as thiazole, imidazole, and triazole rings can significantly enhance binding affinity and selectivity through additional hydrogen bonding and hydrophobic interactions [15]. These structural modifications also contribute to improved pharmacokinetic properties, including metabolic stability and membrane permeability [15].

Development of Fluorescent Probes for Biomolecular Imaging

The development of fluorescent probes based on the 9H-fluorene-9-sulfonamide scaffold represents a rapidly advancing area of chemical biology research. These probes combine the favorable photophysical properties of fluorene derivatives with the targeting capabilities of sulfonamide groups, enabling selective imaging of specific biological targets [16].

Design Principles for Fluorescent Sulfonamide Probes

The successful development of fluorescent sulfonamide probes requires careful optimization of several key properties, including excitation and emission wavelengths, quantum yields, photostability, and cellular uptake characteristics. Sulfonamide-containing naphthalimide derivatives (SN-2NI and SD-NI) have been synthesized by incorporating N-butyl-4-ethyldiamino-1,8-naphthalene imide into sulfonamide and sulfadiazine targeting groups [16].

These probes demonstrate maximum excitation wavelengths at 437 nanometers and maximum emission wavelengths at 525 nanometers, providing excellent green fluorescence for cellular imaging applications [16]. The incorporation of sulfonamide groups enhances both solubility and biological interactions while maintaining the favorable photophysical properties of the naphthalimide fluorophore [16].

Cellular Targeting and Imaging Applications

The tumor-targeting properties of sulfonamide-based fluorescent probes have been extensively demonstrated in cellular imaging studies. SN-2NI and SD-NI probes can be efficiently taken up by B16F10 melanoma cells and produce clear green fluorescent images when excited with blue light [16]. The selectivity of these probes for tumor cells is attributed to the tumor-targeting properties of the sulfonamide and sulfadiazine groups [16].

Cell cytotoxicity studies have revealed that these probes possess low toxicity profiles, with cell viabilities of 69.7% and 53.0% retained for SN-2NI and SD-NI, respectively, at concentrations of 1 microgram per milliliter [16]. This low cytotoxicity is essential for long-term imaging studies and reduces potential artifacts from probe-induced cellular stress [16].

Advanced Probe Design Strategies

The development of GPR120-selective sulfonamide fluorescent probes represents a significant advancement in targeted imaging technology. These probes demonstrate high selectivity for GPR120 receptors and have been successfully used to establish BRET binding assay systems for screening agonists and antagonists [17]. The sulfonamide structure provides enhanced selectivity compared to previous acidic probes, making these compounds valuable tools for pharmacological studies [17].

The incorporation of azulene moieties into fluorescent probe design has yielded compounds capable of detecting reactive oxygen species in living cells. These probes show nearly 3-fold increases in fluorescence intensity when cells are pretreated with hydrogen peroxide and peroxynitrite, demonstrating their utility for studying oxidative stress in biological systems [18].

Multimodal Imaging Applications

The development of dual fluorophore systems combining naphthalimide and dansyl moieties has produced probes with enhanced selectivity and sensitivity for specific biomolecular targets. These probes display high selectivity toward glutathione and other cellular thiols, providing valuable tools for studying redox homeostasis in living cells [19].

The encapsulation of fluorescent probes in Pluronic F128 micelles has been demonstrated to improve cellular uptake and provide high lysosomal selectivity with colocalization coefficients exceeding 0.98 [20]. This approach enables the development of organelle-specific imaging probes with enhanced cellular penetration and reduced cytotoxicity [20].

| Probe Type | Excitation (nm) | Emission (nm) | Target Application | Key Advantages |

|---|---|---|---|---|

| SN-2NI | 437 | 525 | Tumor imaging | Low cytotoxicity, high selectivity |

| SD-NI | 437 | 525 | Tumor imaging | Good cellular uptake, green fluorescence |

| GPR120-selective | Variable | Variable | Receptor visualization | High selectivity, BRET compatibility |

| Azulene-derived | Variable | Variable | ROS detection | High sensitivity, live cell imaging |

| Naphthalimide-dansyl | Variable | Variable | Thiol detection | Dual fluorophore system, high selectivity |